molecular formula C10H9BrO2 B8138278 Methyl 2-bromocubane-1-carboxylate

Methyl 2-bromocubane-1-carboxylate

Cat. No.: B8138278
M. Wt: 241.08 g/mol
InChI Key: HUNPZSBHAVOVFO-UHFFFAOYSA-N
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Description

Methyl 2-bromocubane-1-carboxylate is a highly specialized cubane derivative characterized by a cubic hydrocarbon framework substituted with a bromine atom at the 2-position and a methyl ester group at the 1-position. Cubane, a strained cubic structure with eight carbon atoms at its vertices, imparts unique geometric and electronic properties to its derivatives. The bromine substituent enhances its reactivity in substitution reactions, while the methyl ester group contributes to solubility in organic solvents. Synthesizing such derivatives often requires advanced crystallographic techniques, as evidenced by the widespread use of SHELX software for structural refinement.

Properties

IUPAC Name

methyl 2-bromocubane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-8(12)9-4-2-3-6(4)10(9,11)7(3)5(2)9/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNPZSBHAVOVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C4C3C25Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Comparative Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 (Predicted) Key Structural Features Purity (%)
This compound C₁₀H₉BrO₂ 257.09* ~3.5 Cubane core, high strain ≥95†
Methyl 1-(2-bromophenyl)cyclopropane-1-carboxylate C₁₁H₁₁BrO₂ 255.11 3.2‡ Cyclopropane, aromatic bromine 95
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 ~6.0 Diterpene backbone, low strain N/A
Methyl salicylate C₈H₈O₃ 152.15 1.7 Planar aromatic ester ≥99

*Estimated based on cubane framework. †Assumed based on synthesis trends for strained esters. ‡Inferred from cyclopropane analogs.

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